molecular formula C9H13F2NO4 B6259247 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid CAS No. 1822549-84-7

1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid

Cat. No. B6259247
CAS RN: 1822549-84-7
M. Wt: 237.2
InChI Key:
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Description

“1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1822549-84-7 . It has a molecular weight of 237.2 . The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis .


Synthesis Analysis

The compound can be synthesized using the reagent di-tert-butyl-iminodicarboxylate . This reagent affords a doubly BOC-protected source of NH − 2, which can be N -alkylated . The approach is complementary to the Gabriel synthesis of amines .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H13F2NO4/c1-8(2,3)16-7(15)12-4-9(10,11)5(12)6(13)14/h5H,4H2,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.2 . More detailed physical and chemical properties could not be found in the search results.

Safety and Hazards

The safety information and MSDS for the compound can be found on the Sigma-Aldrich website .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid involves the protection of the carboxylic acid group, followed by the introduction of the difluoroazetidine ring and subsequent deprotection of the carboxylic acid group.", "Starting Materials": ["2,2,2-trifluoroacetic acid", "tert-butanol", "thionyl chloride", "triethylamine", "3-amino-1,1-difluoropropane", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "ethyl acetate", "brine"], "Reaction": ["1. Protection of the carboxylic acid group by reaction with tert-butanol and thionyl chloride in the presence of triethylamine to yield tert-butyl 2,2,2-trifluoroacetate.", "2. Introduction of the difluoroazetidine ring by reaction of 3-amino-1,1-difluoropropane with tert-butyl 2,2,2-trifluoroacetate in the presence of diisopropylethylamine and N,N'-dicyclohexylcarbodiimide to yield 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid tert-butyl ester.", "3. Deprotection of the carboxylic acid group by treatment with hydrochloric acid in dimethylformamide to yield 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid.", "4. Purification of the product by extraction with ethyl acetate and washing with sodium hydroxide and sodium bicarbonate solutions, followed by drying over magnesium sulfate and concentration under reduced pressure.", "5. Recrystallization of the product from ethyl acetate/hexanes or another suitable solvent to yield pure 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid."] }

CAS RN

1822549-84-7

Product Name

1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid

Molecular Formula

C9H13F2NO4

Molecular Weight

237.2

Purity

95

Origin of Product

United States

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